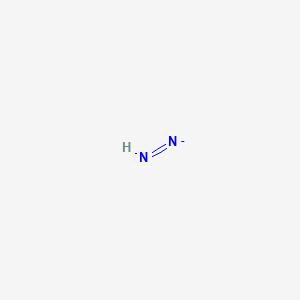

Diazenide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazenide is a nitrogen hydride. It is a conjugate base of a diazene. It is a conjugate acid of a dinitride(2-).

Scientific Research Applications

1. Biomedical Advances

Diazenide, specifically diazeniumdiolates (also known as NONOates), initially appeared as a research curiosity but later initiated a new scientific field with numerous biomedical applications. The ability of diazeniumdiolates to release nitric oxide (NO) in a bioactive form has led to developments in therapeutic and biomedical tools. This advancement stems from an increased understanding of the physicochemical properties of diazeniumdiolates (Keefer, 2011).

2. Clinical Application Development

Diazeniumdiolates have shown promise in treating a variety of medical disorders in animal models, showing potential for clinical applications. Research has indicated their effectiveness in inhibiting restenosis after angioplasty, preparing thromboresistant medical devices, reversing vasospasm, and alleviating pulmonary hypertension. There's also evidence of diazeniumdiolate therapy's beneficial effects in patients with acute respiratory distress syndrome (Keefer, 2003).

3. Synthesis and Characterization

The synthesis of alkaline earth diazenides (e.g., CaN2, SrN2, BaN2) by controlled decomposition of azides under high-pressure/high-temperature conditions has been explored. This process has led to understanding the crystalline structures and physical properties of these compounds, which could have implications in various scientific fields, including materials science (Schneider, Frankovsky, & Schnick, 2012).

4. Commercial Opportunities

Diazeniumdiolates offer various commercial opportunities, thanks to their ability to generate bioactive NO spontaneously. They have applications in the pharmaceutical industry for drug enhancement and in medical device biocompatibility. Their diverse uses extend beyond medical applications, including non-medical uses like extending the post-harvest life of cut flowers (Keefer, 2005).

5. Development of Radiopharmaceuticals

The creation of rhenium this compound ternary complexes with dithiocarbamate ligands showcases the potential for developing new therapeutic rhenium radiopharmaceuticals. This research highlights the flexibility in using various dithiocarbamate ligands and the potential applications in therapeutic radiopharmacy (Cowley, Dilworth, Donnelly, & Ross, 2007).

6. Pro- and Antioxidant Applications

Diazeniumdiolates, or "NONOates," have been utilized to investigate the roles of nitric oxide in biological redox processes. They have both pro- and antioxidant applications, which can be useful in medical research, particularly in understanding NO's role in various physiological processes (Fitzhugh & Keefer, 2000).

properties

Molecular Formula |

HN2- |

|---|---|

Molecular Weight |

29.022 g/mol |

IUPAC Name |

iminoazanide |

InChI |

InChI=1S/HN2/c1-2/h1H/q-1 |

InChI Key |

XSCXGOPPNHTWEF-UHFFFAOYSA-N |

SMILES |

N=[N-] |

Canonical SMILES |

N=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1233564.png)

![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1233568.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)